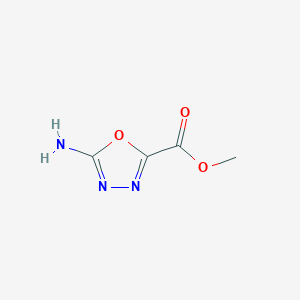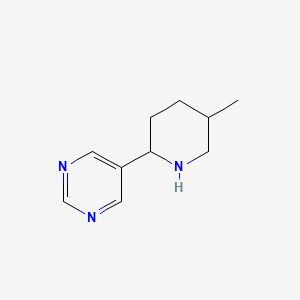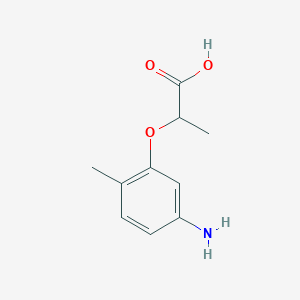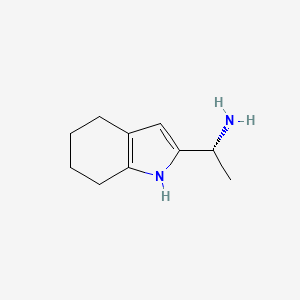
(R)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine is a chiral amine compound that features an indole ring structure. Indole derivatives are significant in medicinal chemistry due to their presence in many natural products and pharmaceuticals. This compound’s unique structure makes it a potential candidate for various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Reduction: The indole ring is then partially reduced to form the tetrahydroindole structure. This can be achieved using catalytic hydrogenation with a palladium or platinum catalyst.
Chiral Amine Introduction: The chiral amine group can be introduced through reductive amination, where the tetrahydroindole reacts with an appropriate aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, to form imines or amides.
Reduction: Further reduction of the indole ring can lead to fully saturated indoline derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
Oxidation: Imines, amides.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Catalysis: Potential use in asymmetric catalysis due to its chiral nature.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Receptor Binding: Potential to bind to various biological receptors, influencing signaling pathways.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Diagnostics: Used in the development of diagnostic agents for imaging and detection of diseases.
Industry
Material Science:
Agriculture: May be used in the synthesis of agrochemicals for pest control.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine: The enantiomer of the compound, with potentially different biological activity.
Tryptamine: A naturally occurring compound with a similar indole structure, known for its role as a neurotransmitter.
Serotonin: Another indole derivative, crucial for its role in mood regulation and other physiological functions.
Uniqueness
®-1-(4,5,6,7-Tetrahydro-1H-indol-2-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the tetrahydroindole ring. This combination of features may confer distinct biological and chemical properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C10H16N2 |
|---|---|
Molekulargewicht |
164.25 g/mol |
IUPAC-Name |
(1R)-1-(4,5,6,7-tetrahydro-1H-indol-2-yl)ethanamine |
InChI |
InChI=1S/C10H16N2/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h6-7,12H,2-5,11H2,1H3/t7-/m1/s1 |
InChI-Schlüssel |
BLPOXIYLSPCYQQ-SSDOTTSWSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(N1)CCCC2)N |
Kanonische SMILES |
CC(C1=CC2=C(N1)CCCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


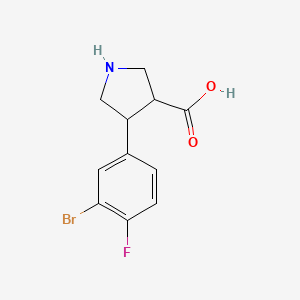
![2-Hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13618618.png)



![6-(2-Bromopyridin-4-yl)-2-oxa-6-azaspiro[3.4]octane](/img/structure/B13618642.png)
